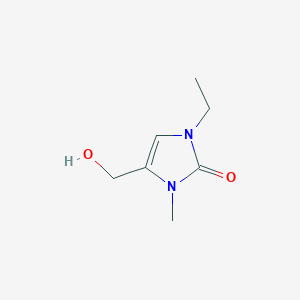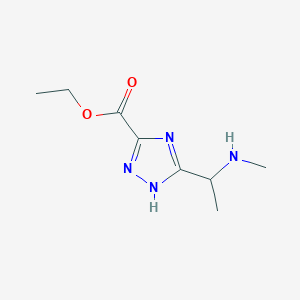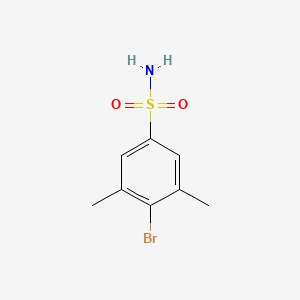
4-Bromo-3,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonamide group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 4-Bromo-3,5-dimethylbenzene. The process begins with the bromination of 3,5-dimethylbenzene to introduce the bromine atom. This is followed by the sulfonation reaction, where the sulfonamide group is introduced using sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
4-Bromo-3,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions produce biaryl compounds .
科学研究应用
4-Bromo-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit enzymes like dihydropteroate synthase in bacteria .
相似化合物的比较
Similar Compounds
- 4-Bromo-2,5-dimethylbenzene-1-sulfonamide
- 4-Nitrophenylsulfonyltryptophan
- 1-Amide 4-sulfonamide-1,2,3-triazole derivatives
Uniqueness
4-Bromo-3,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C8H10BrNO2S |
|---|---|
分子量 |
264.14 g/mol |
IUPAC 名称 |
4-bromo-3,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12) |
InChI 键 |
PDCWWYMXHRNYJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)C)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13227798.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione](/img/structure/B13227805.png)
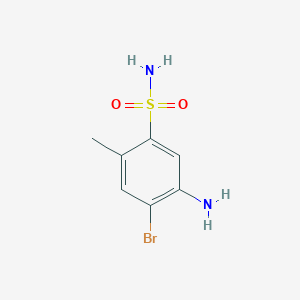
![4-[(Methylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13227824.png)

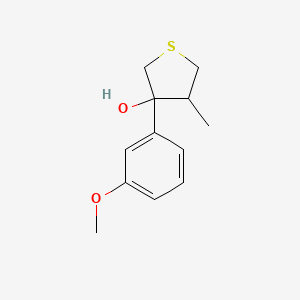

![3-[2-(Ethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13227856.png)


